molecular formula C25H23Cl2NO4 B11082552 4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one

4-(2,3-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one

Cat. No.: B11082552
M. Wt: 472.4 g/mol
InChI Key: GUSOWVOBVURMTM-UHFFFAOYSA-N
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Description

4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE is a synthetic organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 2,3-dichlorophenyl and 3,4-dimethoxyphenethyl groups can be done via nucleophilic substitution reactions.

    Phenoxy Group Addition: The phenoxy group can be introduced through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the azetidinone ring or the phenyl groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, azetidinones can interact with enzymes or receptors, modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-azetidinone: A simpler azetidinone with known biological activity.

    3,4-Dimethoxyphenethylamine: A compound with psychoactive properties.

    2,3-Dichlorophenylacetic acid: Known for its herbicidal activity.

Uniqueness

4-(2,3-DICHLOROPHENYL)-1-(3,4-DIMETHOXYPHENETHYL)-3-PHENOXY-2-AZETANONE is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H23Cl2NO4

Molecular Weight

472.4 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one

InChI

InChI=1S/C25H23Cl2NO4/c1-30-20-12-11-16(15-21(20)31-2)13-14-28-23(18-9-6-10-19(26)22(18)27)24(25(28)29)32-17-7-4-3-5-8-17/h3-12,15,23-24H,13-14H2,1-2H3

InChI Key

GUSOWVOBVURMTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(C2=O)OC3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl)OC

Origin of Product

United States

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